12-Hydroxymyricanone
Description
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C21H24O6/c1-26-20-15-11-13(19(25)21(20)27-2)5-3-4-6-17(23)18(24)10-12-7-8-16(22)14(15)9-12/h7-9,11,18,22,24-25H,3-6,10H2,1-2H3 |
InChI Key |
MZTZAESUYFUQBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 12-Hydroxymyricanone: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxymyricanone, a cyclic diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and details a generalized experimental protocol for its isolation and purification. The information presented is curated from scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite found in a select number of plant species, primarily within the Myricaceae family. Current research has identified the following plants as natural sources of this compound.
| Plant Species | Family | Plant Part | Reference |
| Myrica nana (also known as Morella nana) | Myricaceae | Roots | [1][2] |
| Morella adenophora | Myricaceae | Roots | [3] |
| Myrica gale | Myricaceae | Branches | [3] |
Experimental Protocol: Isolation and Purification of this compound
The following protocol is a composite methodology based on established procedures for the isolation of cyclic diarylheptanoids from Myrica species. Researchers should note that optimization may be required based on the specific plant material and available laboratory equipment.
Plant Material Collection and Preparation
-
Collection: The roots of Myrica nana are the most frequently cited source of this compound.[1][2] They should be collected and authenticated by a plant taxonomist.
-
Drying and Pulverization: The collected roots are washed, air-dried in the shade, and then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Maceration: The powdered root material is subjected to exhaustive extraction with an organic solvent. A common method involves maceration with 80-95% ethanol or methanol at room temperature for several days, with the solvent being periodically replaced.
-
Concentration: The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Diarylheptanoids like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography (Initial Separation): The ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Purification of this compound
-
Sephadex LH-20 Chromatography: Fractions from the silica gel column that show the presence of this compound (as indicated by TLC analysis against a standard, if available) are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using preparative HPLC on a C18 reversed-phase column. A typical mobile phase consists of a gradient of methanol and water or acetonitrile and water. The elution of this compound is monitored by a UV detector.
Structure Elucidation
The purified this compound is identified and its structure confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure.
Visualization of the Isolation Workflow
The following diagram illustrates the general experimental workflow for the isolation of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
Quantitative Data
At present, the scientific literature accessible through comprehensive searches does not provide specific quantitative data on the yield of this compound from its natural sources. This represents a knowledge gap and an opportunity for future research in the quantitative phytochemical analysis of Myrica species.
Conclusion
This compound is a natural product with defined sources, primarily within the Myrica genus. The isolation of this compound relies on standard phytochemical techniques, including solvent extraction and multi-step chromatography. This guide provides a foundational protocol to aid researchers in obtaining this compound for further investigation. Future studies are warranted to quantify the yield of this compound in its natural hosts and to fully explore its pharmacological potential.
References
Unraveling the Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of 12-Hydroxymyricanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the proposed biosynthetic pathway of 12-hydroxymyricanone, a cyclic diarylheptanoid with potential pharmacological significance. While the complete enzymatic cascade for this specific molecule has not been fully elucidated in published literature, this document constructs a scientifically plausible pathway based on established principles of diarylheptanoid biosynthesis. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the synthesis of this and related compounds.
Proposed Biosynthetic Pathway of Myricanone Precursor
The biosynthesis of cyclic diarylheptanoids, such as myricanone, is thought to originate from the phenylpropanoid and malonate pathways. The proposed pathway involves the condensation of precursors to form a linear diarylheptanoid, which then undergoes intramolecular cyclization.
A hypothetical pathway for the biosynthesis of myricanone, the likely immediate precursor to this compound, is outlined below. This pathway involves the sequential action of several enzyme classes, including synthases, reductases, and cyclases.
a
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Conduct targeted research: I will perform in-depth Google searches for technical guides, whitepapers, and research articles related to the specified topic.
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Safety Operating Guide
Navigating the Disposal of 12-Hydroxymyricanone: A Procedural Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 12-Hydroxymyricanone and its associated waste materials in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals.
Logistical and Operational Plan for Disposal
The proper disposal of this compound, a cyclic diarylheptanoid, requires a systematic approach to ensure safety and regulatory compliance.[2][3] The following table summarizes the key logistical information for managing different waste streams of this compound.
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Pure this compound (Solid) | Sealable, chemically compatible container for solid waste. | "Hazardous Waste," "this compound (Solid)," Accumulation Start Date. | Collection by institutional EHS for incineration or other approved disposal methods. |
| Liquid Solutions Containing this compound | Sealable, chemically compatible container (e.g., solvent waste carboy). | "Hazardous Waste," list all chemical components and approximate concentrations, Accumulation Start Date. | Collection by institutional EHS for incineration or chemical treatment. |
| Contaminated Lab Debris (e.g., gloves, pipette tips, vials) | Lined, rigid, puncture-proof container or a designated hazardous waste bag within a rigid container.[4][5] | "Hazardous Waste," "Contaminated Lab Debris (this compound)," Accumulation Start Date. | Collection by institutional EHS for incineration.[1] |
| Empty this compound Containers | Original container. | Original label must be completely defaced or removed.[4][6] | After triple rinsing with a suitable solvent and collecting the rinsate as hazardous waste, the container may be disposed of as non-hazardous glass or plastic waste, in accordance with institutional policy.[5][6] |
Step-by-Step Experimental Disposal Protocol
The fundamental principle for chemical disposal is waste minimization and accurate characterization. In the absence of specific data, this compound should be treated as a hazardous substance.
1. Waste Characterization and Segregation:
-
Pure Compound: Any unused, expired, or surplus solid this compound must be collected as solid organic hazardous waste.
-
Solutions: All solutions containing this compound should be collected as liquid organic hazardous waste. Do not mix with incompatible waste streams.[6]
-
Contaminated Materials: Any labware, personal protective equipment (PPE), or other materials that have come into contact with this compound are considered contaminated and must be disposed of as solid hazardous waste.[5]
2. Containerization:
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers.[6]
-
Ensure containers are in good condition and free from external contamination.
-
Keep waste containers securely closed at all times, except when adding waste.[6]
3. Labeling:
-
Immediately label the waste container as soon as the first amount of waste is added.[4]
-
The label must clearly state "Hazardous Waste."[4]
-
Include the full chemical name: "this compound." For mixtures, list all components and their approximate percentages.[1]
-
Record the accumulation start date (the date the first waste is added to the container).[1]
4. Storage:
-
Store hazardous waste containers in a designated and properly ventilated satellite accumulation area.
-
Ensure secondary containment is used for all liquid hazardous waste to prevent spills.[6]
-
Segregate incompatible waste types to prevent dangerous reactions.
5. Disposal and Pickup:
-
Schedule a waste pickup with your institution's EHS department or their designated hazardous waste contractor.[6]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound Hydroxymyricanone (FDB021361) - FooDB [foodb.ca]
- 3. Diarylheptanoid - Wikipedia [en.wikipedia.org]
- 4. nswai.org [nswai.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 12-Hydroxymyricanone
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of 12-Hydroxymyricanone. Due to the limited availability of specific toxicity data for this compound, a precautionary approach is mandated. The following guidance is based on general principles of laboratory safety for handling chemical compounds of unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standard |
| Eyes | Chemical safety goggles or a face shield | ANSI Z87.1 / EN 166 |
| Hands | Nitrile gloves (double-gloving recommended) | ASTM F1671 / EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | NIOSH-approved respirator with P100 filters (if handling powder outside of a fume hood) | NIOSH 42 CFR 84 |
Operational Plan for Handling
1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Handle as a solid whenever possible to minimize dust generation.
-
If weighing is necessary, perform it within the chemical fume hood.
-
Use a spatula for transfers. Avoid scooping actions that could create dust.
-
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, bench paper, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site.
-
Visual Guidance
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
